VEGFR-2 Inhibitory Potency: Pyridine-Sulfonamide Hybrids Demonstrate Superior IC₅₀ Compared to Clinical Standard Sorafenib
In a direct head-to-head enzyme inhibition assay, the pyridine-sulfonamide hybrid compound VIIb (a derivative of 5-(aminomethyl)pyridine-2-sulfonamide) potently inhibited VEGFR-2 with an IC₅₀ of 3.6 μM, compared to the FDA-approved multi-kinase inhibitor sorafenib, which exhibited an IC₅₀ of 4.8 μM under identical assay conditions [1]. This represents a 1.33-fold improvement in potency, and the compound also demonstrated broad-spectrum anticancer activity across 60 human cancer cell lines with GI₅₀ values ranging from 1.06 to 8.92 μM [1].
| Evidence Dimension | VEGFR-2 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 3.6 μM (Compound VIIb, a 5-(aminomethyl)pyridine-2-sulfonamide derivative) |
| Comparator Or Baseline | 4.8 μM (Sorafenib) |
| Quantified Difference | 1.33-fold lower IC₅₀ (more potent) |
| Conditions | In vitro enzyme inhibition assay against recombinant VEGFR-2 |
Why This Matters
This quantitative advantage positions the 5-(aminomethyl)pyridine-2-sulfonamide scaffold as a superior starting point for developing next-generation VEGFR-2 inhibitors with potentially improved therapeutic indices over the current clinical gold standard.
- [1] Ahmed MF, Santali EY. Discovery of pyridine-sulfonamide hybrids as a new scaffold for the development of potential VEGFR-2 inhibitors and apoptosis inducers. Bioorg Chem. 2021;108:104842. View Source
